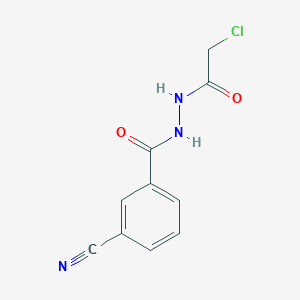

N'-(2-chloroacetyl)-3-cyanobenzohydrazide

概要

説明

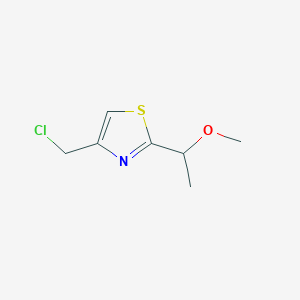

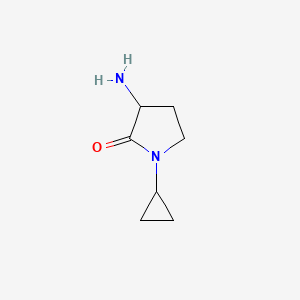

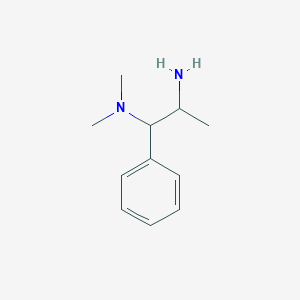

“N’-(2-chloroacetyl)-3-cyanobenzohydrazide” is a complex organic compound. It contains a hydrazide group (-CONHNH2), a chloroacetyl group (-COCH2Cl), and a cyano group (-CN). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

While the specific synthesis pathway for “N’-(2-chloroacetyl)-3-cyanobenzohydrazide” isn’t available, similar compounds are often synthesized through acylation reactions. For instance, chloroacetyl chloride can react with amines or hydrazides to form chloroacetylated products .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The chloroacetyl group is electrophilic and could undergo nucleophilic substitution reactions. The hydrazide group could participate in condensation reactions to form heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(2-chloroacetyl)-3-cyanobenzohydrazide” would depend on its exact structure. Factors influencing its properties could include its polarity, solubility, stability, and reactivity .科学的研究の応用

Heterocyclic Synthesis and Antitumor Activity

N'-(2-chloroacetyl)-3-cyanobenzohydrazide has been utilized in the synthesis of heterocyclic compounds, demonstrating significant potential in medicinal chemistry. A study by Mohareb, El-Sayed, and Abdelaziz (2012) showcases its application in creating novel pyrazole derivatives. These derivatives were synthesized through a series of reactions starting from cyanoacetylhydrazine with chloroacetyl chloride, leading to compounds that exhibited notable antitumor activities against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some synthesized compounds showed higher inhibitory effects towards these tumor cell lines compared to the Gram-positive control doxorubicin (Mohareb, El-Sayed, & Abdelaziz, 2012).

Antimicrobial and Antioxidant Agents

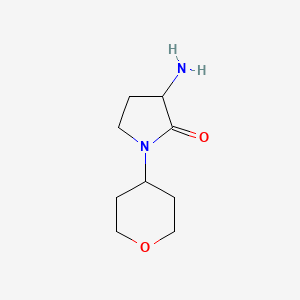

In another study, the compound was used as a precursor for developing new pyridine, chromene, and thiazole derivatives acting as antimicrobial and antioxidant agents. El-Hagrassey, Abdel‐Latif, and Abdel-Fattah (2022) employed it in reactions with various arylidene-malononitrile and 3-aryl-2-cyanoacrylate compounds, leading to the synthesis of these derivatives. They found that the thiazole derivative exhibited the highest antibacterial and antifungal activities against Staphylococcus aureus, Bacillus subtilis, and Candida albicans. This study underlines the compound's versatility as a scaffold for synthesizing bioactive molecules with potential therapeutic applications (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).

特性

IUPAC Name |

N'-(2-chloroacetyl)-3-cyanobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-5-9(15)13-14-10(16)8-3-1-2-7(4-8)6-12/h1-4H,5H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVENXUGGVBNFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NNC(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-3-cyanobenzohydrazide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)

![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)

![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)